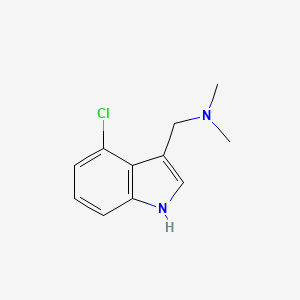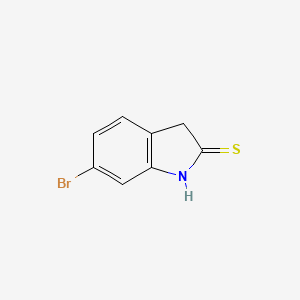![molecular formula C14H14Sn B1639995 5,5-Dimethyl-5H-dibenzo[b,d]stannole](/img/structure/B1639995.png)
5,5-Dimethyl-5H-dibenzo[b,d]stannole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylbenzobbenzostannole is a chemical compound that belongs to the class of organotin compounds It features a five-membered ring containing a tin atom, fused with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbenzobbenzostannole typically involves the formation of a stannole ring through the reaction of 1-bromo-2-(silylethynyl)benzenes with diisobutylaluminum hydride (DIBAL H) and butyllithium (BuLi). This reaction generates an Al-Li dimetal intermediate, which then undergoes cyclization to form the stannole ring .
Industrial Production Methods
While specific industrial production methods for 5,5-DimethylbenzobThe reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethylbenzobbenzostannole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannole oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The stannole ring can participate in substitution reactions, where the tin atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents or organometallic reagents.
Major Products Formed
Oxidation: Stannole oxides.
Reduction: Various organotin derivatives.
Substitution: Functionalized stannole compounds.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethylbenzobbenzostannole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and heterocycles.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and use in medicinal chemistry.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,5-Dimethylbenzobbenzostannole involves its interaction with various molecular targets. The tin atom in the stannole ring can coordinate with different ligands, influencing the compound’s reactivity and stability. The pathways involved in its chemical reactions are determined by the nature of the substituents on the stannole ring and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethyl-5H-dibenzo[b,d]stannole
- Other benzostannoles
Uniqueness
5,5-Dimethylbenzobbenzostannole is unique due to its specific substitution pattern and the presence of the dimethyl groups on the stannole ring. This structural feature imparts distinct chemical properties and reactivity compared to other benzostannoles .
Eigenschaften
Molekularformel |
C14H14Sn |
|---|---|
Molekulargewicht |
301 g/mol |
IUPAC-Name |
5,5-dimethylbenzo[b][1]benzostannole |
InChI |
InChI=1S/C12H8.2CH3.Sn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;;/h1-7,9H;2*1H3; |
InChI-Schlüssel |
OVZIGEYYLWRWPL-UHFFFAOYSA-N |
SMILES |
C[Sn]1(C2=CC=CC=C2C3=CC=CC=C31)C |
Kanonische SMILES |
C[Sn]1(C2=CC=CC=C2C3=CC=CC=C31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[isocyano[(4-methylphenyl)sulfonyl]methyl]Thiophene](/img/structure/B1639947.png)


![Methyl 3-amino-4,7-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1639952.png)

![1,2-Benzenediamine, 4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-YL]-](/img/structure/B1639969.png)





